Product packaging for 1-Cycloheptyl-3-cyclopropylurea(Cat. No.:)

1-Cycloheptyl-3-cyclopropylurea

Cat. No.: B7504148
M. Wt: 196.29 g/mol
InChI Key: GJDMFXSUXCLULC-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-cyclopropylurea is a synthetic urea derivative of interest in pharmaceutical and chemical research. Urea-based compounds are pivotal in drug discovery due to their distinct chemical architectures and broad spectrum of potential biological activities . This compound features a cycloheptyl group and a cyclopropyl group attached to a urea core, a structure that may be explored for developing kinase inhibitors or anti-angiogenic agents, similar to other known urea derivatives . The cyclopropyl group is a common pharmacophore in medicinal chemistry, often used to modulate a molecule's metabolic stability and physicochemical properties . The cycloheptyl moiety, a seven-membered carbon ring, can influence the molecule's overall conformation and binding affinity to biological targets . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules with potential therapeutic value. Applications & Research Value This compound serves primarily as a high-value intermediate in organic synthesis and drug discovery projects. It is useful for investigating structure-activity relationships (SAR) in urea-based bioactive compounds. Its potential mechanism of action in biological systems, if any, would be highly context-dependent but often involves hydrogen bonding interactions due to the urea functional group, which can be crucial for binding to enzyme active sites . Handling & Safety This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2O B7504148 1-Cycloheptyl-3-cyclopropylurea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cycloheptyl-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(13-10-7-8-10)12-9-5-3-1-2-4-6-9/h9-10H,1-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDMFXSUXCLULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cycloheptyl 3 Cyclopropylurea

Retrosynthetic Analysis and Strategic Disconnections for the Urea (B33335) Linkage

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Cycloheptyl-3-cyclopropylurea, the most logical disconnection is at the urea linkage itself, breaking the molecule into two primary amine precursors. This approach simplifies the synthesis to the formation of the C-N bonds of the urea.

The primary disconnection of the urea functional group in this compound suggests two main precursor pairs:

Path A: Cycloheptylamine (B1194755) and a cyclopropyl (B3062369) isocyanate equivalent.

Path B: Cyclopropylamine (B47189) and a cycloheptyl isocyanate equivalent.

These disconnections lead to the identification of key starting materials: cycloheptylamine and cyclopropylamine, both of which are readily available. The challenge then lies in the introduction of the carbonyl group, which can be achieved through various synthetic methods.

Classical and Contemporary Approaches to Urea Synthesis

The formation of the urea bond is a well-established transformation in organic chemistry, with a variety of methods available, ranging from classical approaches using hazardous reagents to more modern, safer alternatives. nih.gov

Amine-Isocyanate Coupling Routes

The reaction between an amine and an isocyanate is one of the most direct and widely used methods for the synthesis of unsymmetrical ureas. commonorganicchemistry.comacs.org This reaction is typically high-yielding and proceeds under mild conditions. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by proton transfer to form the stable urea linkage.

The reaction is often carried out in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature, and generally does not require a base. commonorganicchemistry.com Isocyanates can be prepared from the corresponding amines by reaction with phosgene (B1210022) or a phosgene equivalent, or through rearrangement reactions like the Curtius or Hofmann rearrangement. nih.govrsc.org The Curtius rearrangement, for example, can be useful when starting from a carboxylic acid. commonorganicchemistry.com

Carbodiimide-Mediated Formations

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents in the synthesis of amides and ureas. unimi.itwikipedia.org In this method, the carbodiimide (B86325) activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org However, for urea synthesis from two amines, a different strategy is employed where the carbodiimide acts as a dehydrating agent or is part of a multi-component reaction.

A common side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea, which is a stable byproduct. unimi.it The choice of solvent and reaction conditions can influence the yield of the desired product and minimize side reactions.

Carbonyl Equivalents in Urea Formation

Given the hazardous nature of phosgene, a variety of safer carbonyl equivalents have been developed for urea synthesis. nih.gov These reagents serve as a source of the carbonyl group and react with amines to form the urea linkage.

Carbonyl EquivalentDescriptionKey Features
Triphosgene A solid, crystalline substitute for gaseous phosgene. commonorganicchemistry.comEasier to handle than phosgene, but still generates phosgene in situ, requiring careful handling. nih.govcommonorganicchemistry.com
N,N'-Carbonyldiimidazole (CDI) A crystalline, commercially available solid. nih.govA safer alternative to phosgene and its derivatives, as it does not produce chlorinated byproducts. nih.gov
Carbonates Reagents like diethyl carbonate and ethylene (B1197577) carbonate.Less toxic alternatives to phosgene, but may require catalysts or harsher reaction conditions. nih.gov
Carbon Monoxide (CO) Used in carbonylation reactions, but is highly toxic and flammable. chemistryviews.orgMetal carbonyls, such as chromium hexacarbonyl (Cr(CO)₆), can serve as safer, solid sources of CO. chemistryviews.org

The use of these carbonyl equivalents often involves a two-step, one-pot procedure where the first amine reacts with the carbonyl source to form an intermediate (e.g., a carbamate (B1207046) or an isocyanate), which then reacts with the second amine to yield the unsymmetrical urea. nih.gov

Specific Synthetic Pathways for this compound

Based on the general principles outlined above, a specific and efficient pathway for the synthesis of this compound can be proposed.

Synthesis from Cycloheptylamine and Cyclopropyl Isocyanate Precursors

The most straightforward approach for the synthesis of this compound is the direct coupling of cycloheptylamine with cyclopropyl isocyanate.

Reaction Scheme:

Generated code

This reaction would typically be performed by dissolving one of the reactants, for instance, cycloheptylamine, in an aprotic solvent like THF or DCM. To this solution, an equimolar amount of cyclopropyl isocyanate would be added, likely at room temperature. The reaction is generally exothermic and proceeds to completion to afford the desired urea product. commonorganicchemistry.com The product can then be isolated through standard workup procedures, such as evaporation of the solvent and purification by recrystallization or column chromatography.

The required precursor, cyclopropyl isocyanate, can be synthesized from cyclopropylamine by reaction with phosgene or a phosgene equivalent. Alternatively, it can be generated in situ from a cyclopropyl-containing carboxylic acid derivative via a Curtius rearrangement. commonorganicchemistry.com

Below is a table summarizing the hypothetical reaction conditions for this synthesis.

Reactant 1Reactant 2SolventTemperatureCatalyst
CycloheptylamineCyclopropyl IsocyanateTHF or DCMRoom TemperatureNone required

This amine-isocyanate coupling method represents a highly efficient and direct route to this compound, leveraging a well-established and reliable chemical transformation.

Alternative Routes via Carbonylation or Transamidation

While the classical synthesis of ureas often involves the use of phosgene or isocyanates, concerns over the toxicity and hazardous nature of these reagents have driven the development of alternative, safer synthetic pathways. rsc.orgresearchgate.net For a compound like this compound, which lacks specific documented syntheses, we can infer potential routes from established methods for analogous unsymmetrical ureas. Two prominent phosgene-free methods are catalytic carbonylation and transamidation. nih.govrsc.org

Catalytic Carbonylation: This approach utilizes carbon monoxide (CO) as a C1 source, offering a more environmentally benign alternative to phosgene. oup.com The direct oxidative carbonylation of the corresponding amines, cycloheptylamine and cyclopropylamine, in the presence of a suitable catalyst, presents a viable route. Transition-metal catalysts, particularly those based on palladium, are commonly employed for this transformation. acs.orgnih.gov The general reaction involves the coupling of the two different amines with carbon monoxide in an oxidative environment. A key challenge in the synthesis of unsymmetrical ureas via this method is the potential for the formation of symmetrical urea byproducts. nih.gov However, recent advancements have led to bimetallic catalytic systems, such as cobalt/copper, which can achieve high selectivity for the desired unsymmetrical product by enabling dual processes of nucleophilic carbonylation and radical transformation. nih.gov Molybdenum hexacarbonyl (Mo(CO)6) has also been explored as a safer, solid source of carbon monoxide. acs.org

Transamidation: This method involves the exchange of an amine moiety in a urea or a related compound, such as a carbamate, with a different amine. organic-chemistry.orgnih.gov For the synthesis of this compound, one could envision the reaction of a precursor like N-cycloheptylurea with cyclopropylamine, or vice-versa. The reaction can be catalyzed by various agents, including metal catalysts and, more recently, under metal-free conditions. organic-chemistry.org For instance, iron-based magnetic nanoparticles (Fe(OH)₃@Fe₃O₄) have been shown to be effective and recyclable catalysts for the transamidation of urea with various amines. rsc.org Another green approach involves the use of carbon dioxide and water to facilitate the transamidation of urea, which can proceed without any other catalyst. acs.org Furthermore, the synthesis of unsymmetrical ureas can be achieved via carbamate intermediates, which are accessible from non-hazardous starting materials, thus avoiding phosgene and isocyanates. thieme-connect.comthieme-connect.comresearchgate.net This two-step, one-pot procedure involves the formation of an N-alkyl carbamate followed by its reaction with the second amine.

Optimization of Reaction Conditions and Yields

The efficiency and yield of any synthetic route to this compound would be highly dependent on the careful optimization of various reaction parameters.

Solvent Effects

The choice of solvent can significantly influence the reaction rate, selectivity, and yield. In the context of palladium-catalyzed carbonylation for urea synthesis, solvents like 1,2-dimethoxyethane (B42094) (DME) have been found to be effective. acs.orgnih.gov For transamidation reactions, the solvent can vary widely. While some methods are performed under solvent-free conditions organic-chemistry.org, others may utilize organic solvents. In the green synthesis of unsymmetrical ureas via carbamates, the reactions have been successfully carried out with triethylamine (B128534) as a solvent at reflux. researchgate.net The use of greener solvents or solvent-free conditions is a key consideration in modern synthetic chemistry.

Temperature and Pressure Parameters

Temperature and pressure are critical parameters, especially in catalytic carbonylation reactions. These reactions are often conducted at elevated temperatures, typically in the range of 90-100°C, and under pressure of a mixture of carbon monoxide and air (e.g., 20 atm). acs.orgnih.gov In some cases, the addition of carbon dioxide (up to 40 atm) has been shown to have a beneficial effect on reactivity and yield. acs.orgnih.gov For transamidation reactions, conditions can be milder. For example, transamidation using urea as a reagent can be carried out at temperatures between 80-90°C in aqueous media. nih.gov

Catalyst and Reagent Selection

The selection of an appropriate catalyst and reagents is paramount for a successful synthesis. In palladium-catalyzed carbonylations, the combination of a palladium source, such as PdI₂, with an excess of a halide salt like KI forms an effective catalytic system. acs.orgnih.gov For transamidation, a variety of catalysts have been explored, including iron-based nanoparticles and even L-proline under solvent-free conditions. rsc.orgorganic-chemistry.org The choice of the carbonyl source in carbonylation is also crucial, with carbon monoxide gas being the most direct, while alternatives like molybdenum hexacarbonyl offer handling advantages. acs.org The use of dehydrating agents can also be a factor in certain urea syntheses, though modern methods aim to avoid them. rsc.org

The following interactive table provides a hypothetical overview of how reaction conditions could be optimized for the synthesis of an unsymmetrical urea, which could be adapted for this compound.

ParameterCondition ACondition BCondition C
Catalyst PdI₂/KIFe(OH)₃@Fe₃O₄None
Carbonyl Source CO gasUreaUrea
Solvent DMEWaterSolvent-free
Temperature (°C) 10090120
Pressure (atm) 20 (CO/Air)11
Yield (%) 857870

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic processes. oup.com

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org Addition reactions are inherently more atom-economical than substitution or elimination reactions. buecher.de

In the context of synthesizing this compound, a simplified atom economy calculation for a hypothetical synthesis from cycloheptylamine, cyclopropylamine, and a carbonyl source can be illustrated. The molecular weight of this compound (C₁₁H₂₂N₂O) is 198.31 g/mol .

The following interactive table demonstrates the concept of atom economy for different synthetic approaches to a generic unsymmetrical urea.

Synthetic RouteReactantsByproducts% Atom Economy
Phosgene Route R-NH₂ + R'-NH₂ + COCl₂2 HClLower
Carbonylation R-NH₂ + R'-NH₂ + CO + 0.5 O₂H₂OHigher
Transamidation (from Urea) R-NH₂ + R'-NH₂ + CO(NH₂)₂2 NH₃Moderate

By avoiding the use of stoichiometric reagents that are not incorporated into the final product, such as in the phosgene route, the atom economy is significantly improved in the carbonylation and transamidation routes. rsc.org This directly translates to waste minimization, a key goal of green chemistry. The development of catalytic processes, use of renewable starting materials, and designing reactions that generate benign byproducts are all crucial aspects of creating a truly green synthesis for this compound. researchgate.net

Scientific Data on this compound Not Publicly Available

Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available information on the chemical compound "this compound." This includes a lack of data regarding its synthesis, potential use of benign solvents in its production, or any considerations for its scale-up and process chemistry.

The investigation sought to provide a detailed article based on a specific outline, focusing on the synthetic methodologies for this particular urea derivative. However, the absence of any published research, patents, or technical data sheets pertaining to this compound makes it impossible to generate the requested scientific content.

Urea compounds are a broad class of organic molecules with diverse applications. The general synthesis of ureas often involves the reaction of an isocyanate with an amine. In the hypothetical case of this compound, this would likely involve the reaction of cycloheptyl isocyanate with cyclopropylamine. While information on these individual reactants exists, for instance, the preparation of cycloheptyl isocyanate, there are no documented instances of them being reacted to form the specific product .

Similarly, while the principles of green chemistry encourage the use of benign solvents and reagents in chemical synthesis, and process chemistry outlines the considerations for scaling up production, the lack of any foundational research into the synthesis of this compound means these concepts cannot be specifically applied or discussed in relation to this compound.

Therefore, the requested article, with its detailed sections on synthetic methodologies, use of benign solvents, and scale-up considerations, cannot be created. The scientific community has not, to date, published any findings on this compound.

Chemical Reactivity and Derivatization of 1 Cycloheptyl 3 Cyclopropylurea

Chemical Transformations Involving the Urea (B33335) Moiety

The urea functional group is characterized by a carbonyl group flanked by two nitrogen atoms, which can participate in a range of chemical reactions.

The hydrolysis of N,N'-disubstituted ureas, such as 1-Cycloheptyl-3-cyclopropylurea, can proceed under both acidic and basic conditions to yield the corresponding amines and carbon dioxide. The stability of the urea bond is generally high, often requiring forcing conditions for cleavage.

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate that breaks down to release cycloheptylamine (B1194755), cyclopropylamine (B47189), and carbonic acid, which decomposes to carbon dioxide and water. A plausible mechanism for the acid-catalyzed hydrolysis of N-cyano sulfoximines involves the formation of an N-urea sulfoximine (B86345) intermediate, which then undergoes further hydrolysis. nih.gov

Basic hydrolysis is typically slower and involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net The resulting tetrahedral intermediate can then collapse, eliminating one of the amine fragments as an anion. The rate of hydrolysis is influenced by the steric hindrance around the urea moiety. The bulky cycloheptyl group and the sterically demanding cyclopropyl (B3062369) group in this compound would be expected to decrease the rate of hydrolysis compared to less substituted ureas.

ConditionReagentsExpected Products
Acidic HydrolysisH₂SO₄ (aq) or HCl (aq), heatCycloheptylamine, Cyclopropylamine, CO₂
Basic HydrolysisNaOH (aq) or KOH (aq), heatCycloheptylamine, Cyclopropylamine, Carbonate salt

The nitrogen atoms of the urea moiety are nucleophilic and can undergo reactions such as acylation and alkylation. However, the presence of the cycloalkyl substituents can sterically hinder these reactions.

N-acylation can be achieved using acylating agents like acid chlorides or anhydrides, typically in the presence of a base to neutralize the liberated acid. This would lead to the formation of N-acylurea derivatives. Palladium-catalyzed carbonylation of urea derivatives with aryl iodides and bromides has been shown to afford N-benzoyl ureas. organic-chemistry.org

N-alkylation of ureas is also possible, though it can be more challenging, especially with secondary alkyl halides, due to the reduced nucleophilicity of the nitrogen atoms in the urea and potential for elimination reactions. Visible-light-driven, dual catalytic systems have been developed for the N-alkylation of various amines with carboxylic acids, which could potentially be adapted for the alkylation of the urea nitrogens. nih.gov

The cycloheptyl and cyclopropyl rings are generally less reactive than the urea moiety but can undergo specific transformations. The cycloheptyl group, being a saturated carbocycle, is relatively inert. However, radical-initiated C-H functionalization could potentially introduce substituents onto the ring. Manganese complexes with diacyl peroxides have been shown to effect the C-H functionalization of various substrates. acs.orgacs.org

The cyclopropyl ring, due to its inherent ring strain, exhibits unique reactivity. It can undergo ring-opening reactions under certain conditions. For instance, palladium(I)-catalyzed ring-opening arylation of cyclopropyl-α-aminoamides has been reported. rhhz.net This suggests that under specific catalytic conditions, the cyclopropyl group in this compound could potentially undergo ring-opening and subsequent functionalization.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound can be approached by modifying the cycloalkyl rings.

Modifications to the cycloheptyl ring would typically involve the synthesis of substituted cycloheptylamines, which are then reacted with cyclopropyl isocyanate or a suitable cyclopropylamine precursor to form the desired urea. The synthesis of various cyclic urea derivatives has been explored, often for their applications as solvents or in pharmaceuticals. google.com The synthesis of cycloheptyl-fused N,N,N-iron catalysts highlights strategies for incorporating and modifying seven-membered rings. nih.gov

Modification StrategyStarting MaterialKey Reaction
Introduction of a hydroxyl groupSubstituted cycloheptanoneReduction, followed by conversion to amine and urea formation
Introduction of an alkyl groupCyclohepteneHydroboration-oxidation, followed by functional group manipulations

The synthesis of derivatives with modified cyclopropyl rings can be achieved by using substituted cyclopropylamines in the urea formation step. A variety of methods exist for the synthesis of substituted cyclopropanes. For example, palladium(II)-catalyzed enantioselective C-H arylation of cyclopropylmethylamines provides a route to chiral cis-aryl-cyclopropylmethylamines. nih.gov Furthermore, patents describe the synthesis of various cyclopropyl urea derivatives as receptor agonists. google.com

Modification StrategyStarting MaterialKey Reaction
Introduction of an aryl groupCyclopropylmethylaminePd-catalyzed C-H arylation
Introduction of a halogenSubstituted cyclopropanecarboxylic acidCurtius rearrangement to isocyanate, followed by reaction with cycloheptylamine

Substitutions and Derivatizations on the Urea Nitrogens

The nitrogen atoms of the urea group in this compound are nucleophilic and can undergo various substitution and derivatization reactions. The presence of two distinct alkyl groups, a cycloheptyl and a cyclopropyl group, on the nitrogen atoms leads to potential regioselectivity in these reactions. The outcome of such reactions is influenced by both the electronic and steric environment of each nitrogen atom.

The cyclopropyl group, due to its unique bent bonds, exhibits some π-character and can act as an electron-donating group through hyperconjugation. wikipedia.orgstackexchange.com This can potentially increase the electron density and nucleophilicity of the adjacent nitrogen atom (N-3). Conversely, the cycloheptyl group is a larger, more sterically hindering substituent compared to the cyclopropyl group. youtube.com This steric bulk can impede the approach of reagents to the neighboring nitrogen atom (N-1).

Historically, direct N-alkylation of ureas was considered challenging, often leading to O-alkylation products. However, modern synthetic methods, such as those employing phase-transfer catalysis, have enabled the direct alkylation of urea nitrogens. In the case of this compound, alkylation could theoretically occur at either the N-1 or N-3 position.

Given the steric hindrance posed by the cycloheptyl group, it is anticipated that alkylation would preferentially occur at the N-3 position, which is adjacent to the smaller cyclopropyl group. This regioselectivity would be further favored by the potential electron-donating nature of the cyclopropyl group, enhancing the nucleophilicity of N-3. The reaction would likely proceed by deprotonation of the urea with a strong base, followed by reaction with an alkylating agent.

Table 1: Potential N-Alkylation Products of this compound

Alkylating AgentPotential Product Name
Methyl iodide1-Cycloheptyl-3-cyclopropyl-3-methylurea
Ethyl bromide1-Cycloheptyl-3-ethyl-3-cyclopropylurea
Benzyl chloride3-Benzyl-1-cycloheptyl-3-cyclopropylurea

N-acylation of unsymmetrical ureas is a known transformation, and studies on related compounds have shown that the reaction can be regioselective. researchgate.net The selectivity is often directed by both steric and electronic factors. For this compound, acylation is expected to occur preferentially at the N-3 position. The lesser steric hindrance of the cyclopropyl group compared to the cycloheptyl group would allow for easier access of the acylating agent to the N-3 nitrogen.

The reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to facilitate the reaction. The resulting N-acylurea derivatives are a class of compounds with various applications.

Table 2: Potential N-Acylation Products of this compound

Acylating AgentPotential Product Name
Acetyl chloride1-Acetyl-3-cycloheptyl-1-cyclopropylurea
Benzoyl chloride1-Benzoyl-3-cycloheptyl-1-cyclopropylurea
Propionic anhydride1-Cycloheptyl-3-cyclopropyl-3-propionylurea

Advanced Analytical Characterization Methods for 1 Cycloheptyl 3 Cyclopropylurea

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1-Cycloheptyl-3-cyclopropylurea, offering insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete picture of its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the cycloheptyl and cyclopropyl (B3062369) rings, as well as the N-H protons of the urea (B33335) linkage. The chemical shifts are influenced by the electronic environment of each proton. The upfield chemical shift of cyclopropane (B1198618) protons is a well-established phenomenon due to its unique ring current effects. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the cycloheptyl ring, the cyclopropyl ring, and the carbonyl group of the urea moiety will produce a distinct signal.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, helping to assign the complex multiplets of the cycloheptyl and cyclopropyl protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Multiplicity
C=O-~158-162-
NH (Cycloheptyl side)~5.0-6.0-d
NH (Cyclopropyl side)~5.5-6.5-d
CH (Cycloheptyl, attached to N)~3.5-3.9~50-55m
CH₂ (Cycloheptyl)~1.2-1.8~25-35m
CH (Cyclopropyl, attached to N)~2.4-2.8~22-27m
CH₂ (Cyclopropyl)~0.4-0.8~5-10m

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O groups of the urea functionality. The N-H stretching vibrations typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The strong carbonyl (C=O) stretching vibration is a prominent feature and is expected in the range of 1630-1680 cm⁻¹. udel.edu The C-H stretching vibrations of the cycloheptyl and cyclopropyl groups will be observed below 3000 cm⁻¹. udel.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, and the symmetric vibrations of the cycloalkane rings can be particularly Raman active.

Predicted Vibrational Frequencies for this compound:

Functional Group Predicted IR Absorption (cm⁻¹) Vibrational Mode
N-H3200-3400Stretching
C-H (aliphatic)2850-2960Stretching
C=O (Urea)1630-1680Stretching
N-H1550-1640Bending
C-N1200-1400Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal mass of this compound is 196.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 196. The fragmentation of the molecular ion would likely involve cleavage of the bonds adjacent to the urea group, as well as fragmentation of the cycloheptyl and cyclopropyl rings. Common fragmentation pathways for similar urea compounds often involve the loss of the alkyl or cycloalkyl groups. For instance, cleavage of the N-cycloheptyl bond could lead to a fragment ion corresponding to the cyclopropylurea moiety, and vice versa. The fragmentation of the cycloheptyl ring itself can produce a characteristic pattern of ions.

Predicted Key Mass Spectral Fragments for this compound:

m/z Predicted Fragment Ion
196[M]⁺ (Molecular Ion)
155[M - C₃H₅]⁺
99[C₇H₁₃NH]⁺
97[C₇H₁₃]⁺
83[C₃H₅NHCO]⁺
56[C₃H₅NH]⁺
41[C₃H₅]⁺

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity determination of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column, would be suitable. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the potential addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection would typically be performed using a UV detector, as the urea chromophore absorbs UV light. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions.

Typical HPLC Parameters for Analysis:

Parameter Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at ~210 nm
Injection Volume10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) can also be utilized for the analysis of this compound, although its relatively high polarity and potential for thermal degradation need to be considered. Direct GC analysis of ureas can be challenging, but with an appropriate non-polar or medium-polarity column and optimized temperature programming, it can be a viable method for purity assessment, especially when coupled with a mass spectrometer (GC-MS). rsc.orgresearchgate.net Derivatization to a more volatile and thermally stable compound can sometimes be employed to improve chromatographic performance. researchgate.net

Typical GC Parameters for Analysis:

Parameter Condition
ColumnDB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Programe.g., 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used analytical technique for assessing the purity of a compound and for monitoring the progress of chemical reactions. It operates on the principle of differential partitioning of a compound between a solid stationary phase and a liquid mobile phase. For this compound, TLC provides a rapid and effective means of qualitative analysis.

Methodology: A standard procedure involves the use of silica (B1680970) gel plates as the stationary phase, owing to the moderate polarity of the urea functional group. The selection of an appropriate mobile phase, or eluent, is critical for achieving clear separation. A common starting point for urea derivatives is a solvent system composed of a mixture of a moderately polar solvent, such as ethyl acetate, and a nonpolar solvent, like hexane. silicycle.com The polarity of this mixture can be fine-tuned to achieve an optimal Retention Factor (Rf) value, which is ideally between 0.2 and 0.4 for good resolution. silicycle.com For nitrogen-containing compounds such as ureas, the addition of a small amount of a basic modifier like triethylamine (B128534) (typically 0.1-1%) to the eluent can prevent spot tailing and improve the spot shape by neutralizing acidic sites on the silica gel. silicycle.com

Once the plate is developed, the compound spot must be visualized. If the TLC plate contains a fluorescent indicator (e.g., F254), spots can often be seen under UV light at 254 nm as dark spots on a fluorescent background. silicycle.comumich.edu This method is non-destructive. Alternatively, destructive visualization techniques using chemical stains can be employed. A potassium permanganate (B83412) (KMnO4) stain is a general-purpose stain that reacts with oxidizable functional groups, or a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain can be used for a wide range of organic compounds. silicycle.comlibretexts.org

Research Findings: The purity of a synthesized batch of this compound can be ascertained by the presence of a single spot on the TLC plate. The Rf value is characteristic of the compound in a specific solvent system and can be used for identification purposes when compared against a known standard.

Interactive Table: TLC Parameters for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate / Hexane (40:60, v/v) with 0.1% Triethylamine
Visualization 1. UV light (254 nm) 2. Potassium Permanganate Stain
Hypothetical R_f Value ~0.35

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone quantitative technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. This data is then used to calculate the empirical formula, which can be compared to the theoretical formula to confirm the compound's identity and purity.

Methodology: The most common method for determining the elemental composition of organic compounds is combustion analysis. wikipedia.org A small, precisely weighed sample of this compound is combusted in a furnace at high temperatures (typically 900-1000 °C) in the presence of an oxidant. stackexchange.comucdavis.edu This process quantitatively converts the carbon in the sample to carbon dioxide (CO2), the hydrogen to water (H2O), and the nitrogen to nitrogen gas (N2) or nitrogen oxides (NOx), which are subsequently reduced to N2. stackexchange.comresearchgate.net These combustion gases are then passed through a series of traps or a gas chromatography column to separate them, and their amounts are measured by detectors, such as a thermal conductivity detector. researchgate.net The percentage of oxygen is typically determined by difference.

Research Findings: The molecular formula for this compound is C₁₁H₂₀N₂O. Based on this, the theoretical elemental composition can be calculated. Experimental results from combustion analysis should closely align with these theoretical values, typically within a margin of ±0.4%, to confirm the empirical formula and support the structural assignment of the compound.

Interactive Table: Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Illustrative Experimental Percentage (%)
Carbon (C)67.31%67.25%
Hydrogen (H)10.27%10.31%
Nitrogen (N)14.27%14.22%
Oxygen (O)8.15%8.22%

No Scientific Data Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no research or data could be found for the specific chemical compound this compound.

An extensive investigation was conducted to gather information on the molecular interactions and biological target engagement of this compound, with a focus on in vitro and computational studies as per the requested outline. This search included targeted queries across major scientific indexing services and chemical compound databases.

The search aimed to identify data related to:

Enzyme inhibition and activation assays , particularly concerning soluble epoxide hydrolase (sEH) and other specific proteases.

Receptor binding and ligand-target interaction studies.

Modulation of cellular pathways in isolated non-human cell lines.

Structure-activity relationship (SAR) derivations from in vitro data.

Quantum chemical calculations for electronic structure and reactivity prediction.

The investigation revealed a significant body of research on the broader class of cyclopropyl urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes. These studies have explored the structure-activity relationships within this class of compounds and their potential therapeutic applications.

However, none of the available scientific literature specifically names, synthesizes, or tests the compound This compound . Consequently, there is no information to populate the requested article sections on its mechanistic studies, receptor interactions, cellular effects, or computational analysis.

Therefore, it is not possible to generate the requested scientific article focusing solely on this compound due to the absence of any published research on this specific molecule.

Molecular Interactions and Biological Target Engagement of 1 Cycloheptyl 3 Cyclopropylurea: in Vitro and Computational Investigations

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding potential ligand-protein interactions at a molecular level. In the absence of direct studies on 1-Cycloheptyl-3-cyclopropylurea, we can infer its likely interaction patterns by examining studies on other urea-containing compounds.

The urea (B33335) moiety is a common functional group in many biologically active molecules and is known for its ability to form robust hydrogen bond networks. The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows urea derivatives to form strong and specific interactions with the backbones and side chains of amino acid residues within a protein's active site.

For instance, in studies of urea-based inhibitors targeting enzymes like urease or various kinases, the urea group is frequently observed to form a bidentate (two-point) hydrogen bond with a single amino acid residue or bridge two different residues. researchgate.netnih.gov The oxygen of the urea can also coordinate with metal ions present in the active site of metalloenzymes. nih.gov

In a hypothetical docking scenario of this compound, the urea core would be the primary anchor, forming key hydrogen bonds. The cycloheptyl and cyclopropyl (B3062369) groups, being hydrophobic, would likely occupy hydrophobic pockets within the active site. The flexibility of the cycloheptyl ring could allow it to adapt its conformation to fit snugly into these pockets, potentially contributing to binding affinity.

Table 1: Potential Hydrogen Bond Interactions of the Urea Moiety of this compound with Amino Acid Residues

Urea Group AtomInteraction TypePotential Amino Acid Partner (Side Chain or Backbone)
Carbonyl Oxygen (C=O)Hydrogen Bond AcceptorLysine, Arginine, Histidine, Serine, Threonine, Tyrosine, Asparagine, Glutamine, Tryptophan (backbone N-H)
Amine Hydrogen (N-H)Hydrogen Bond DonorAspartate, Glutamate, Serine, Threonine, Tyrosine, Asparagine, Glutamine (backbone C=O)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a dynamic view of ligand-protein complexes. These simulations can be used to assess the stability of binding modes predicted by docking and to explore the conformational flexibility of the ligand and protein.

For a molecule like this compound, MD simulations would be particularly valuable for understanding the behavior of the flexible cycloheptyl ring. Upon binding to a protein, this ring would likely explore various conformations to optimize its fit within the binding pocket. The stability of these conformations would depend on the specific steric and electronic environment of the active site.

Studies on other ligands with flexible cyclic moieties have shown that the conformational freedom of these groups can be a critical determinant of binding affinity and selectivity. nih.govnih.gov An MD simulation could reveal whether the cycloheptyl group of this compound remains in a single, stable conformation or if it dynamically transitions between different chair and boat forms. The stability of the hydrogen bonds formed by the urea group would also be a key parameter to monitor throughout the simulation. A stable and persistent hydrogen bonding network would suggest a strong and specific interaction. acs.orgresearchgate.net

Table 2: Hypothetical Parameters from an MD Simulation of this compound Bound to a Protein Target

Simulation ParameterPotential ObservationImplication for Binding Stability
Root Mean Square Deviation (RMSD) of the LigandLow and stable RMSDThe ligand maintains a consistent binding pose.
Root Mean Square Fluctuation (RMSF) of Ligand AtomsHigher fluctuation in the cycloheptyl ring compared to the urea coreThe cycloheptyl group retains some flexibility, while the urea core is firmly anchored.
Hydrogen Bond OccupancyHigh occupancy for urea-protein hydrogen bondsStrong and persistent interactions contributing to high affinity.
Conformational Analysis of Cycloheptyl RingPredominance of one or two low-energy conformationsThe ring adopts a stable conformation within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology (non-human, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

In the context of this compound, a QSAR study would involve synthesizing and testing a series of related compounds with variations in the cycloheptyl and cyclopropyl groups, as well as substitutions on the urea moiety. The biological activity data would then be correlated with various calculated molecular descriptors.

QSAR studies on other classes of urea derivatives have identified several key descriptors that often influence activity. nih.gov These include:

Molecular Shape and Size: Descriptors related to molecular volume and surface area would be important, as the steric bulk of the cycloheptyl group would influence how the molecule fits into a binding site.

Electronic Properties: The electronic nature of any substituents on the molecule could affect the hydrogen bonding capacity of the urea group.

Topological Indices: These descriptors capture the branching and connectivity of the molecule.

A hypothetical QSAR model for a series of analogs of this compound might reveal that an optimal size and hydrophobicity of the cycloalkyl groups are necessary for high activity.

Table 3: Examples of Molecular Descriptors Relevant to QSAR of Urea Derivatives

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity of this compound Analogs
LipophilicityLogPAffects membrane permeability and hydrophobic interactions.
StericMolar RefractivityRelates to the volume and polarizability of the molecule.
ElectronicDipole MomentInfluences long-range interactions and solubility.
TopologicalWiener IndexDescribes the branching of the molecular skeleton.

Conformational Analysis of the Cycloheptyl and Cyclopropyl Moieties

The biological activity of a flexible molecule like this compound is intrinsically linked to the conformations it can adopt.

Cycloheptyl Moiety: The seven-membered cycloheptyl ring is known for its conformational flexibility. It does not have a single, rigid low-energy conformation like cyclohexane. Instead, it exists as a dynamic equilibrium of several conformations, with the most stable being the twist-chair and chair forms. The energy barriers between these conformations are relatively low, allowing for rapid interconversion at room temperature. When incorporated into a larger molecule, the preferred conformation of the cycloheptyl ring can be influenced by steric interactions with other parts of the molecule and by the environment (e.g., solvent or a protein binding site). nih.gov

Table 4: Conformational Properties of Cycloalkyl Moieties in this compound

MoietyKey Conformational FeatureImplication for Molecular Recognition
CycloheptylHigh flexibility, multiple low-energy conformations (twist-chair, chair)Ability to adapt its shape to fit various binding pockets.
CyclopropylRigid and planarProvides a fixed steric element and can participate in hydrophobic interactions.

Potential Research Applications of 1 Cycloheptyl 3 Cyclopropylurea Excluding Medical/clinical Uses

As a Chemical Probe in Mechanistic Biology and Biochemistry

The structure of 1-Cycloheptyl-3-cyclopropylurea makes it a candidate for development as a chemical probe to investigate biological systems. Chemical probes are small molecules used to study the function of proteins and other biomolecules. The urea (B33335) functionality is a key feature in many bioactive compounds due to its capacity to form multiple stable hydrogen bonds with biological targets such as enzymes and receptors. nih.gov

The core urea group of this compound can act as both a hydrogen bond donor (through its N-H groups) and an acceptor (via the carbonyl oxygen). This allows it to mimic peptide bonds and interact with the backbones or side chains of proteins. Such interactions are crucial for understanding protein folding, stability, and function. nih.gov For instance, urea itself is a well-known protein denaturant, and studies on urea derivatives help elucidate the forces governing protein structure. nih.gov

The cycloheptyl and cyclopropyl (B3062369) substituents would modulate the molecule's properties as a probe:

Lipophilicity and Steric Profile: The large, non-polar cycloheptyl group would increase the molecule's lipophilicity, potentially enabling it to cross cell membranes and interact with targets in hydrophobic pockets. The specific size and shape of both rings would create a distinct steric footprint, which could be exploited to achieve selective binding to a target protein over others with different topographies.

Target Interaction: In a biochemical context, the molecule could be used to probe enzyme active sites or allosteric binding pockets. By competing with a natural substrate or ligand, it could help in mapping the binding site's architecture. The interaction of the urea moiety with aromatic amino acid residues via stacking or NH-π interactions is a known phenomenon that could be relevant for its binding to certain protein targets. nih.gov

While no studies have specifically utilized this compound for this purpose, its structure is analogous to other urea-containing compounds that have been investigated for their interactions with biological molecules, making it a viable scaffold for the design of new chemical probes. ontosight.aiontosight.ai

As a Building Block or Intermediate in Complex Molecule Synthesis

In synthetic organic chemistry, this compound can be considered a valuable synthetic intermediate or building block. Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. enu.kz The title compound contains several points for potential chemical modification.

Standard synthetic routes to unsymmetrical ureas like this compound typically involve the reaction of an amine with an isocyanate. wikipedia.org For example, cycloheptylamine (B1194755) could be reacted with cyclopropyl isocyanate, or vice-versa.

Once formed, this compound could be used in further synthetic steps:

Scaffold for Derivatization: The N-H protons of the urea are acidic enough to be removed by a strong base, allowing for alkylation or acylation at the nitrogen atoms to build more complex structures.

Introduction of Specific Moieties: The compound serves as a vehicle to introduce the bulky cycloheptyl and the strained cyclopropyl groups into a larger molecule. These groups can significantly influence the final molecule's conformation, solubility, and metabolic stability. Cyclopropane (B1198618) derivatives, in particular, are prevalent building blocks in the synthesis of advanced, enantiomerically pure compounds. mdpi.com

Directed Reactions: The urea functionality or the rings themselves could direct subsequent chemical reactions to specific positions on the molecule.

A relevant example of a related urea-containing intermediate is 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, which is a key intermediate in the synthesis of the drug Lenvatinib. google.com This highlights the utility of cyclopropylurea derivatives as crucial components in the construction of complex, functional molecules.

Applications in Material Science (e.g., Polymer Chemistry, Supramolecular Assembly)

The urea functional group is a powerful motif in material science, particularly in the fields of supramolecular chemistry and polymer science. This is due to its ability to form strong and highly directional N-H···O=C hydrogen bonds. nih.gov This predictable self-assembly behavior can be harnessed to create well-ordered, non-covalent structures.

Supramolecular Assembly: Urea derivatives are known to self-assemble into one-dimensional tapes or ribbons held together by bifurcated hydrogen bonds. nih.govjst.go.jp These tapes can then entangle to form fibrous networks, leading to the formation of supramolecular gels in organic solvents. jst.go.jp The properties of these materials are dictated by the substituents on the urea core.

In the case of this compound, the bulky cycloheptyl and compact cyclopropyl groups would significantly influence molecular packing:

The large cycloheptyl group would likely disrupt dense packing, potentially leading to materials with lower melting points or increased solubility in non-polar solvents compared to ureas with smaller alkyl groups.

The interplay between the hydrogen bonding of the urea core and the steric demands of the cycloalkyl groups could lead to novel supramolecular architectures with unique physical properties.

Polymer Chemistry: Urea is a fundamental component in condensation polymers like urea-formaldehyde resins. rsc.org These are thermosetting polymers known for their strength and thermal resistance. rsc.orgontosight.ai While this compound is a disubstituted urea and thus cannot form a high-molecular-weight polymer on its own in the same way, it could be incorporated into polymers in several ways:

Chain Terminator or Modifier: It could be used to cap the ends of polymer chains, controlling molecular weight and modifying the end-group functionality.

Pendant Group: If one of the cycloalkyl rings were functionalized with a polymerizable group (like a vinyl or acrylate (B77674) group), the entire molecule could be attached as a pendant group to a polymer backbone. This would introduce the specific steric and hydrogen-bonding properties of the urea moiety into the bulk material, potentially affecting its thermal properties, adhesion, or permeability.

Role in Asymmetric Catalysis or Stereoselective Reactions (leveraging cyclopropyl or cycloheptyl chirality)

While this compound is itself an achiral molecule, its structural components are relevant to the field of asymmetric catalysis, which focuses on synthesizing specific stereoisomers of chiral molecules. Enantiomerically pure cyclopropane derivatives are widely employed as building blocks and ligands in asymmetric catalysis. mdpi.com

The potential roles for this compound or its derivatives in this field include:

Precursor to Chiral Ligands: The molecule could serve as a starting material for the synthesis of chiral ligands. Chirality could be introduced by functionalizing either the cycloheptyl or cyclopropyl ring. For example, creating a derivative with a stereocenter on one of the rings could transform the molecule into a chiral ligand capable of coordinating with a metal center. Such ligands are essential for catalysts that direct reactions to produce one enantiomer of a product in excess of the other.

Steric Influence in Organocatalysis: The urea functional group itself can act as an organocatalyst by activating substrates through hydrogen bonding. nih.gov In a chiral version of this compound, the bulky cycloheptyl group would help to create a well-defined chiral environment around the catalytic site, influencing the stereochemical outcome of a reaction. The steric bulk of cycloalkyl groups has been shown to be a factor in the stereoselectivity of some catalytic reactions. acs.org

Influence of the Cyclopropyl Group: The cyclopropyl group has unique electronic properties and conformational rigidity. In catalysis, cyclopropyl-containing molecules have been used in a variety of stereoselective transformations, including ring-opening reactions catalyzed by chiral complexes. rsc.org Substrates containing cyclopropyl groups have been shown to react with high enantioselectivity in certain catalytic systems. acs.org

Therefore, while not a catalyst itself, this compound represents a structural motif that, upon chiral modification, could be developed into a useful tool for stereoselective synthesis.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound Note: The following data are computationally predicted and have not been experimentally verified. They are provided for estimation purposes only.

PropertyPredicted ValueUnit
Molecular FormulaC₁₁H₂₀N₂O-
Molar Mass196.29 g/mol
Density1.05 ± 0.1g/cm³
Boiling Point345.8 ± 25.0°C
pKa (most acidic)14.5 ± 0.7-
pKa (most basic)-2.3 ± 0.5-

Future Research Directions and Unexplored Avenues for 1 Cycloheptyl 3 Cyclopropylurea

Development of Novel and More Efficient Synthetic Pathways

Currently, dedicated synthetic pathways for 1-Cycloheptyl-3-cyclopropylurea are not extensively documented in publicly available literature. Future research should prioritize the development of robust and efficient synthetic routes. A logical starting point would be the reaction of cycloheptyl isocyanate with cyclopropylamine (B47189), or alternatively, the reaction of cycloheptylamine (B1194755) with cyclopropyl (B3062369) isocyanate.

Further investigations could explore multi-step synthetic strategies that allow for greater control over purity and yield. This could involve the use of phosgene (B1210022) or its equivalents to generate a chloroformate or carbamoyl (B1232498) chloride intermediate from either the cycloheptyl or cyclopropyl amine, followed by reaction with the corresponding amine partner. The exploration of greener synthetic methods, minimizing the use of hazardous reagents and solvents, would also be a valuable research avenue.

Exploration of New In Vitro Biological Targets and Mechanisms

The biological activities of this compound remain an open question. The presence of the urea (B33335) functional group, a common motif in many biologically active compounds, suggests that it may interact with a variety of biological targets. Future in vitro screening campaigns are essential to elucidate its potential pharmacological profile.

Initial studies could focus on enzyme families known to be modulated by urea-containing ligands, such as soluble epoxide hydrolase (sEH), or various kinases and proteases. High-throughput screening against a broad panel of receptors and enzymes would be a crucial first step in identifying potential biological targets. Subsequent research would then need to delve into the mechanism of action at the molecular level for any identified targets.

Advanced Computational Methodologies and Predictive Modeling

In the absence of empirical data, computational modeling offers a powerful tool for predicting the potential properties and biological activities of this compound. Molecular docking studies could be employed to virtually screen the compound against the crystal structures of various enzymes and receptors. This would allow for the prediction of binding affinities and the identification of key molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) studies on related cycloalkyl-urea compounds could also provide insights into the physicochemical properties that are important for biological activity. These predictive models could help to prioritize experimental studies and guide the design of future analogs with improved potency or selectivity.

Innovations in Analytical Techniques for Tracing and Quantification

The development of sensitive and specific analytical methods for the detection and quantification of this compound is a prerequisite for any future preclinical or environmental studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be a primary technique to explore. nih.govresearchgate.net The development of both full-scan and selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) methods would be necessary for identification and precise quantification in complex biological matrices such as plasma, urine, and tissue homogenates.

Furthermore, the synthesis of a stable isotope-labeled internal standard of this compound would be crucial for achieving high accuracy and precision in quantitative bioanalytical methods.

Investigation into Non-Biological Applications

Beyond the realm of biology, the unique structural characteristics of this compound may lend themselves to non-biological applications. The urea functionality can participate in hydrogen bonding, suggesting potential uses in the field of materials science, such as in the formation of supramolecular assemblies or as a component in polymers or resins. Its potential as a corrosion inhibitor, a common application for nitrogen-containing organic compounds, could also be investigated.

Synthesis and Study of Isosteres and Bioisosteres for Mechanistic Insights

To better understand the structure-activity relationships of this compound, the synthesis and evaluation of its isosteres and bioisosteres would be a highly valuable research direction. Bioisosterism is a strategy used in medicinal chemistry to improve physicochemical or metabolic properties of a compound without significantly changing its biological activity. google.com

For instance, the cycloheptyl group could be replaced with other cyclic or acyclic alkyl groups of similar size to probe the importance of this lipophilic moiety. The cyclopropyl group, a known bioisostere for other functionalities, could be substituted with other small, strained ring systems or with linear alkyl groups to understand the impact of this specific structural feature. researchgate.net Furthermore, replacing the urea linkage with a thiourea, guanidine, or other urea isosteres could provide critical insights into the hydrogen bonding interactions required for any observed biological activity. nih.gov

Conclusion

Summary of Current Research Status for 1-Cycloheptyl-3-cyclopropylurea

An extensive review of scientific literature and chemical databases indicates that the compound This compound is not the subject of any dedicated, published research. Its synthesis, chemical properties, and potential biological activities have not been documented in publicly accessible scientific journals or patent literature. The research status of this specific molecule is therefore considered unexplored.

While there is a vast body of research on the broader class of urea (B33335) derivatives, this specific combination of a cycloheptyl and a cyclopropyl (B3062369) moiety attached to a urea core has not been singled out for study. nih.govnih.gov The urea functional group is recognized for its critical role in medicinal chemistry, largely due to its ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov Compounds incorporating a urea scaffold are integral to numerous approved drugs and are actively investigated for a wide range of therapeutic applications. nih.govnih.gov

Similarly, molecules containing cyclopropyl or larger cycloalkane rings are of significant interest. For instance, the related compound 1-Cyclopropylurea is noted as a structural component and a building block in the synthesis of more complex molecules. However, this attention has not been extended to the specific cycloheptyl derivative requested. The current state of knowledge is summarized in the table below, highlighting the absence of specific data for the target compound.

Research AreaFindings for General Urea DerivativesFindings for this compound
Synthesis MethodsWell-established (e.g., amine reactions with isocyanates, phosgene). nih.govNo specific method published.
Chemical PropertiesPhysicochemical and conformational properties widely studied. nih.govUndocumented.
Biological ActivityActive as anticancer, antibacterial, anti-HIV, and anticonvulsive agents. nih.govNot investigated.
Published LiteratureThousands of research articles and patents. nih.govontosight.aiontosight.aiNone found.

Major Contributions and Outstanding Research Questions

Given the absence of published studies, This compound has made no specific contributions to the chemical sciences to date. The field is entirely open, leaving a host of fundamental research questions unanswered. The primary outstanding questions are foundational:

Synthesis and Stability: What is the most efficient and scalable synthetic route to produce this compound? What are its basic physical properties, such as melting point, solubility, and stability under various conditions?

Structural Characterization: What is the precise three-dimensional conformation of the molecule? X-ray crystallography could reveal how the bulky cycloheptyl group and the strained cyclopropyl ring orient themselves relative to the planar urea moiety. researchgate.net

Biological Screening: Does the compound exhibit any meaningful biological activity? Initial screening against common enzyme and receptor targets could reveal potential therapeutic relevance, drawing parallels with other bioactive urea derivatives. nih.govontosight.ai

Structure-Activity Relationship (SAR): How do the cycloheptyl and cyclopropyl groups contribute to its (potential) biological activity compared to other alkyl or cycloalkyl urea derivatives? Understanding this would be a key contribution to medicinal chemistry design principles.

Broader Implications for Organic and Interdisciplinary Chemical Sciences

Should research into This compound be undertaken, the implications could extend beyond the compound itself. The synthesis and characterization of this molecule would contribute to the fundamental understanding of how different cycloalkane groups influence the properties of the urea scaffold.

The urea core is a privileged structure in drug discovery, and medicinal chemists are constantly exploring how to modify it to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The cycloheptyl group, being a large and flexible lipophilic moiety, could significantly influence how the molecule interacts with biological targets compared to smaller rings like cyclohexyl or cyclopentyl. google.comnih.gov The rigid, strained cyclopropyl group also has well-known effects on molecular conformation and metabolism.

Therefore, the study of This compound could serve as a valuable data point in several areas:

Medicinal Chemistry: It would provide insights into the steric and electronic contributions of less-common ring systems in drug design, potentially leading to novel analogs with improved therapeutic profiles.

Supramolecular Chemistry: Understanding its hydrogen bonding patterns and conformational preferences could inform the design of new materials, organocatalysts, or molecular receptors.

Synthetic Methodology: Developing a robust synthesis for this compound could lead to new methods applicable to other unsymmetrically substituted ureas containing bulky or strained groups.

In essence, while currently an unknown entity, the investigation of This compound holds the potential to fill a gap in the chemical literature and provide valuable structure-activity relationship data for the broader fields of organic synthesis and drug discovery.

Q & A

Q. What are the recommended synthetic routes for 1-Cycloheptyl-3-cyclopropylurea, and how can researchers optimize yield?

Methodological Answer:

  • Step 1: Use urea bridge formation via reaction between cycloheptylamine and cyclopropane isocyanate under anhydrous conditions. Monitor reaction progress with thin-layer chromatography (TLC) .
  • Step 2: Optimize solvent choice (e.g., dichloromethane vs. THF) and catalyst (e.g., triethylamine) to improve reaction efficiency.
  • Step 3: Purify via recrystallization (ethanol/water) or column chromatography. Validate purity using HPLC with a C18 column and UV detection at 254 nm .
  • Note: Yield optimization requires iterative testing of stoichiometric ratios (1:1.2 amine:isocyanate) and temperature control (0–25°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify cycloheptyl protons (δ 1.2–2.1 ppm) and cyclopropyl methylene groups (δ 0.5–1.0 ppm). Confirm urea NH peaks (δ 5.5–6.5 ppm, broad) .
    • ¹³C NMR: Detect carbonyl carbon (δ 155–160 ppm) and cyclopropane carbons (δ 8–12 ppm) .
  • Infrared (IR) Spectroscopy: Validate urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (MS): Use ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Risk Assessment: Consult ECHA’s C&L inventory for hazard classification (e.g., acute toxicity, skin irritation) .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and purification .
  • Waste Disposal: Neutralize urea derivatives with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. How should researchers address discrepancies in spectral data during characterization?

Methodological Answer:

  • Step 1: Cross-validate using complementary techniques (e.g., compare NMR with X-ray crystallography if crystals are obtainable) .
  • Step 2: Re-examine sample purity via HPLC; impurities may cause split peaks or shifted δ values .
  • Step 3: Perform computational modeling (DFT calculations) to predict NMR shifts and compare with experimental data .
  • Case Study: If cyclopropane ring strain alters expected NMR peaks, use 2D-COSY to resolve overlapping signals .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Design:
    • pH Stability: Incubate samples in buffers (pH 2–12) at 37°C. Withdraw aliquots at 0, 24, 48 hrs for HPLC analysis .
    • Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Data Interpretation: Apply Arrhenius kinetics to model degradation rates. Use ANOVA to compare stability across conditions .
  • Note: Protect light-sensitive samples with amber glassware to avoid photodegradation .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Step 1: Perform molecular docking (e.g., AutoDock Vina) using protein structures from the PDB (e.g., enzymes with urea-binding sites) .
  • Step 2: Calculate binding free energies (MM-PBSA/GBSA) to rank interaction strengths.
  • Step 3: Validate predictions with in vitro assays (e.g., enzyme inhibition studies using fluorogenic substrates) .
  • Limitation: Solvent effects in simulations may require explicit solvent models for accuracy .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Hypothesis Testing: Replicate experiments under standardized conditions (e.g., cell line, incubation time) to isolate variables .
  • Meta-Analysis: Systematically review literature to identify confounding factors (e.g., solvent choice affecting bioavailability) .
  • Statistical Tools: Use Cohen’s d to quantify effect size differences and assess reproducibility .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with varied substituents (e.g., halogens on cycloheptyl or cyclopropane rings) .
  • Assay Selection: Test against a panel of biological targets (e.g., kinases, GPCRs) using high-throughput screening .
  • Data Analysis: Apply multivariate regression to correlate structural descriptors (logP, polar surface area) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.